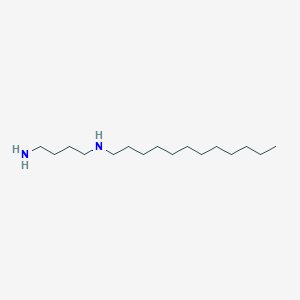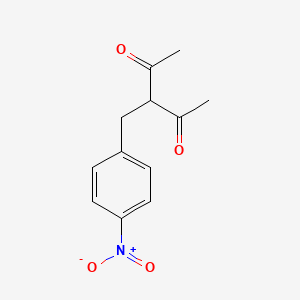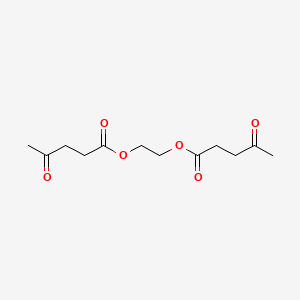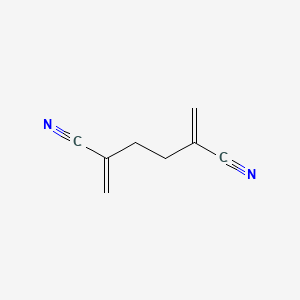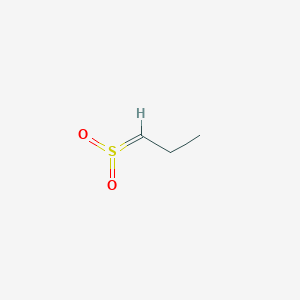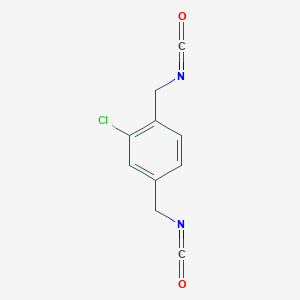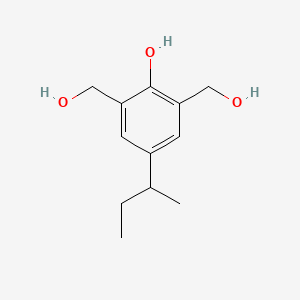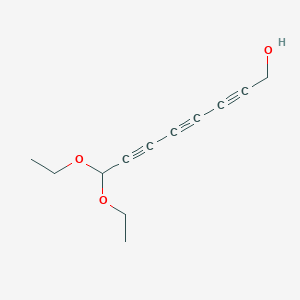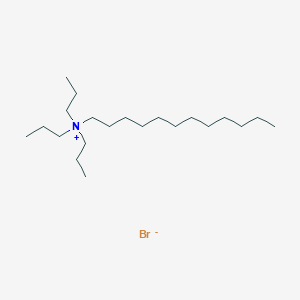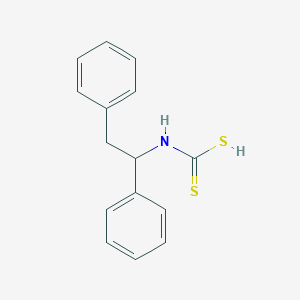
(1,2-Diphenylethyl)carbamodithioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2-Diphenylethyl)carbamodithioic acid: is an organic compound that features a carbamodithioic acid functional group attached to a 1,2-diphenylethyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Diphenylethyl)carbamodithioic acid typically involves the reaction of 1,2-diphenylethylamine with carbon disulfide in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature.
Base: Sodium hydroxide or potassium hydroxide is often used to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
化学反应分析
Types of Reactions: (1,2-Diphenylethyl)carbamodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioic acid group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamodithioic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halides or other nucleophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
科学研究应用
Chemistry: In chemistry, (1,2-Diphenylethyl)carbamodithioic acid is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Industrially, the compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which (1,2-Diphenylethyl)carbamodithioic acid exerts its effects involves its interaction with metal ions and proteins. The carbamodithioic acid group can chelate metal ions, forming stable complexes that can inhibit enzyme activity or alter protein function. This interaction can affect various molecular pathways, depending on the specific biological context.
相似化合物的比较
- (1,2-Diphenylethyl)carbamate
- (1,2-Diphenylethyl)thiocarbamate
- (1,2-Diphenylethyl)urea
Comparison: Compared to these similar compounds, (1,2-Diphenylethyl)carbamodithioic acid is unique due to the presence of the carbamodithioic acid group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
53356-19-7 |
|---|---|
分子式 |
C15H15NS2 |
分子量 |
273.4 g/mol |
IUPAC 名称 |
1,2-diphenylethylcarbamodithioic acid |
InChI |
InChI=1S/C15H15NS2/c17-15(18)16-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H2,16,17,18) |
InChI 键 |
AYKQJVFEQBJEDF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC(=S)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


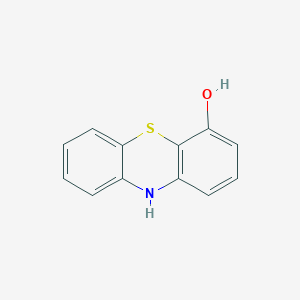
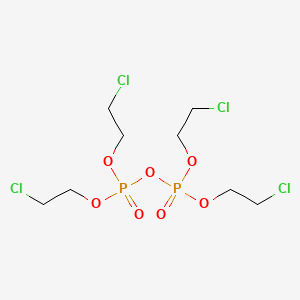
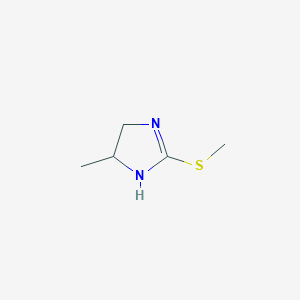
methanethione](/img/structure/B14637600.png)
![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)
